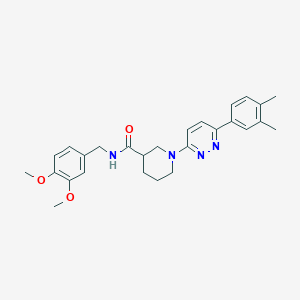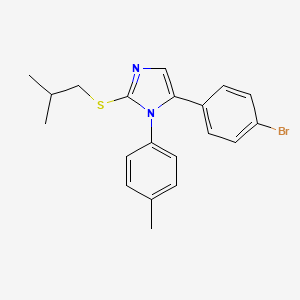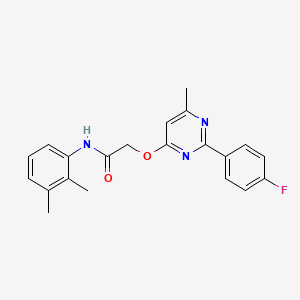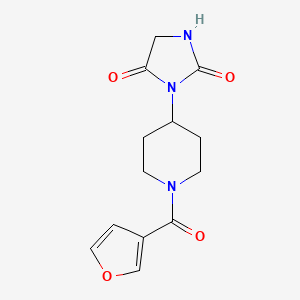![molecular formula C19H16N4O5S2 B2911493 2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide CAS No. 848059-70-1](/img/structure/B2911493.png)
2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule with several functional groups, including a pyridine ring, a thiazolidine ring, a nitro group, and a carboxamide group. These functional groups could potentially give the compound various chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex, with multiple rings and functional groups. These groups will contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitro group might be reduced to an amine, or the carboxamide group might be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a pyridine ring might make the compound aromatic and planar, while the nitro group might make it a strong electron acceptor .Scientific Research Applications
Agrochemical Industry
Trifluoromethylpyridines (TFMP): and their derivatives, which include the compound , are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The unique combination of the physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .
Pharmaceutical Development
Several TFMP derivatives are utilized in the pharmaceutical industry. They have been incorporated into pharmaceutical products that have received market approval. Moreover, many candidates containing TFMP moieties are currently undergoing clinical trials, indicating a potential application for our compound of interest in drug development .
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives are also applied in veterinary medicine. Two veterinary products containing the TFMP structure have been approved for market, suggesting that similar compounds could be developed using the compound for veterinary applications .
Synthesis Optimization
The compound has potential use in the optimization of synthesis processes for related chemical entities. For example, the optimization of synthesis for pyrimidine derivatives has been documented, which could be analogous to the optimization processes for the compound .
Biological Activity Research
The biological activities of TFMP derivatives are thought to be due to the unique properties of the fluorine atom and the pyridine moiety. Research into the biological activities of such compounds can lead to the discovery of novel applications, including the compound .
Functional Materials Development
Advances in the fields of functional materials have been made possible by the development of fluorine-containing organic compounds. The compound could be explored for its potential applications in creating new functional materials .
Renin Inhibition
Although not directly related to the compound , TFMP derivatives have been used as renin inhibitors. This suggests that similar compounds could be investigated for their potential as renin inhibitors, which are important in the treatment of hypertension .
Chemical Property Analysis
The compound can be used in the study of chemical properties and reactions. For instance, the vapor-phase reaction of related compounds has been studied, which could provide insights into the reactivity and stability of the compound in various conditions .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methylsulfanyl-N-[2-[5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S2/c1-29-17-14(3-2-8-21-17)16(24)20-9-10-22-18(25)15(30-19(22)26)11-12-4-6-13(7-5-12)23(27)28/h2-8,11H,9-10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMERGMQTQXCLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride](/img/structure/B2911413.png)
![N-[2-[4-[(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911414.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2911416.png)


![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2911421.png)
![3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide](/img/structure/B2911424.png)


![2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2911429.png)
![6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2911430.png)

![2-[(4-Bromophenyl)carbonyl]furan](/img/structure/B2911433.png)